molecular formula C9H15BrO2 B2394582 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane CAS No. 2168784-50-5

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane

Cat. No.: B2394582
CAS No.: 2168784-50-5
M. Wt: 235.121
InChI Key: UUCIFDAFSQKOJK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane is an organic compound that features both a bromomethyl group and an oxirane (epoxide) ring. This compound is of interest due to its potential reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane typically involves the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (mCPBA).

    Introduction of the bromomethyl group: This step might involve the bromination of a suitable precursor using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.

Common Reagents and Conditions

    Nucleophiles: Examples include hydroxide ions, alkoxides, and amines.

    Conditions: Reactions are typically carried out in polar solvents like water or alcohols, often under mild heating.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.

    Ring-Opened Products: These can include diols or other functionalized compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The reactive groups can be used to attach the compound to biomolecules for various applications.

Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

    Polymer Chemistry: The compound can be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(oxiran-2-ylmethyl)oxane would depend on the specific reactions it undergoes. Generally, the bromomethyl group can participate in nucleophilic substitution reactions, while the oxirane ring can undergo ring-opening reactions. These reactions involve the formation and breaking of chemical bonds, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-4-(oxiran-2-ylmethyl)oxane: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Properties

IUPAC Name

4-(bromomethyl)-4-(oxiran-2-ylmethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCIFDAFSQKOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2CO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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